N-(4-chlorophenyl)octadecanamide
Description
N-(4-Chlorophenyl)octadecanamide is a long-chain amide derivative featuring a 4-chlorophenyl group attached to an 18-carbon aliphatic chain. The 4-chlorophenyl moiety is a common pharmacophore known to enhance bioactivity and stability, while the octadecanamide chain contributes to lipophilicity, influencing solubility and membrane permeability .
Properties
CAS No. |
89735-31-9 |
|---|---|
Molecular Formula |
C24H40ClNO |
Molecular Weight |
394 g/mol |
IUPAC Name |
N-(4-chlorophenyl)octadecanamide |
InChI |
InChI=1S/C24H40ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(27)26-23-20-18-22(25)19-21-23/h18-21H,2-17H2,1H3,(H,26,27) |
InChI Key |
JAGHTVVPRGFHHE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)Cl |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Chlorophenyl) Derivatives with Heterocyclic Moieties
- Example: N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () Structural Features: Combines a pyridine core with a thioacetamide linkage to the 4-chlorophenyl group. Bioactivity: Exhibits superior insecticidal activity (against Aphis craccivora) compared to acetamiprid, a commercial neonicotinoid. This highlights the critical role of heterocyclic systems in enhancing pesticidal potency . Key Difference: The pyridine-thioacetamide scaffold introduces polarizable sulfur and nitrogen atoms, enhancing target binding compared to the non-heterocyclic octadecanamide chain.
Halogen-Substituted Phenylmaleimides
- Examples: N-(4-Fluorophenyl)maleimide (19), N-(4-Chlorophenyl)maleimide (22) () Structural Features: Differ only in the halogen substituent (F, Cl, Br, I) on the phenyl ring. Bioactivity: All show comparable inhibitory potency against monoacylglycerol lipase (MGL), with IC₅₀ values ranging from 4.34–7.24 μM. Halogen size has minimal impact, suggesting steric effects are less critical than electronic properties . Key Difference: Unlike these rigid maleimides, N-(4-chlorophenyl)octadecanamide’s flexible aliphatic chain may favor interactions with hydrophobic enzyme pockets or lipid bilayers.
Hydroxamic Acids and Antioxidant Derivatives
- Examples : N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) ()
- Structural Features : Hydroxamic acid group replaces the octadecanamide chain.
- Bioactivity : Hydroxamic acids are potent antioxidants and metal chelators. Their activity depends on the cycloalkyl group’s size; larger rings (e.g., cyclohexane) enhance radical scavenging .
- Key Difference : The absence of a hydroxamate group in octadecanamide limits its metal-chelating ability but may improve stability under physiological conditions.
Lipophilicity and Solubility
- This compound : The C18 chain confers extreme hydrophobicity, making it suitable for lipid-based formulations (e.g., slow-release agrochemicals or cosmetics).
- Shorter-Chain Analogs : Compounds like N-(4-chlorophenyl)formamide () exhibit higher solubility in polar solvents due to reduced aliphatic bulk, favoring crystallinity and phase transitions under thermal stress .
Crystallographic Behavior
- Crystal Packing : Derivatives like N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () adopt chair conformations in piperazine rings, stabilized by hydrogen bonding. In contrast, octadecanamide’s long chain likely disrupts ordered packing, reducing melting points .
Data Table: Comparative Analysis of Selected Compounds
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